Thioridazine disulfone
Description
Contextualizing Thioridazine (B1682328) Disulfone within Phenothiazine (B1677639) Metabolism
The biotransformation of thioridazine, a racemic compound, is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov Thioridazine undergoes several metabolic reactions, including S-oxidation and N-demethylation. researchgate.net
The formation of thioridazine disulfone is a critical step in the metabolism of thioridazine, and its plasma concentrations can be influenced by factors affecting CYP2D6 activity, such as genetic polymorphisms. tandfonline.com
Research Significance of this compound as a Metabolite of Thioridazine
The research significance of this compound stems from the discovery that it is not an inert byproduct but a pharmacologically active compound. wikipedia.orgnih.gov Studies have demonstrated that this compound exhibits potent biological activity, in some instances surpassing that of the parent drug, thioridazine. wikipedia.orgnih.gov
Scientific investigations have revealed that this compound is a potent dopamine (B1211576) receptor antagonist. nih.gov This is a crucial finding, as the therapeutic effects of many antipsychotic drugs are attributed to their ability to block dopamine receptors in the brain. Research comparing the antidopaminergic properties of thioridazine and its metabolites found that this compound (sulforidazine) was more potent than thioridazine in displacing [3H]spiperone from rat striatal membranes, indicating a higher affinity for dopamine D2 receptors. nih.gov
This enhanced potency suggests that a significant portion of the clinical effects observed with thioridazine administration may be attributable to its conversion to active metabolites like mesoridazine (B118732) and this compound. wikipedia.org This has led to the consideration of the sulforidazine (B28238)/mesoridazine ratio as a potential marker for assessing CYP2D6 activity. researchgate.net
Furthermore, the stability of this compound has been a subject of research. Studies have shown that while the enantiomers of thioridazine can degrade under UV light, the enantiomers of thioridazine 2-sulfone (a precursor to the disulfone) are more stable under these conditions.
The identification and quantification of this compound are routinely performed using analytical techniques such as high-performance liquid chromatography (HPLC).
Detailed Research Findings
Table 1: Comparative Antidopaminergic Potency of Thioridazine and its Metabolites
| Compound | Potency in Displacing [3H]Spiperone from Rat Striatal Membranes |
| Thioridazine | Less Potent |
| Mesoridazine (Thioridazine 2-sulfoxide) | Equipotent to Thioridazine |
| This compound (Sulforidazine) | More Potent than Thioridazine |
This table is based on findings suggesting that this compound has a higher affinity for dopamine receptors compared to its parent compound. nih.gov
Table 2: Enzymes Involved in Thioridazine Metabolism
| Metabolic Step | Primary Enzyme Involved |
| Thioridazine to Mesoridazine (mono-2-sulfoxidation) | CYP2D6 |
| Mesoridazine to This compound (di-2-sulfoxidation) | CYP2D6 |
| Thioridazine 5-sulfoxidation | CYP1A2, CYP3A4 |
| N-demethylation | CYP1A2, CYP3A4 |
This table summarizes the key cytochrome P450 enzymes responsible for the metabolism of thioridazine to its various metabolites, including this compound. researchgate.net
Properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWCJHGQWLNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100574-22-9 | |
| Record name | Thioridazine disulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIORIDAZINE DISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation of Thioridazine to Thioridazine Disulfone
Hepatic Metabolic Pathways and Enzyme Systems
The liver is the principal site for thioridazine (B1682328) metabolism, where it undergoes extensive oxidation. The key reactions include sulfoxidation at two different positions and N-demethylation, catalyzed by distinct enzyme families.
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of thioridazine. Specific isoforms are responsible for different metabolic transformations. In vitro studies using human liver microsomes and cDNA-expressed P450s have elucidated the roles of individual enzymes. nih.govresearchgate.net
CYP2D6 is the fundamental enzyme responsible for the sequential sulfoxidation of the thiomethyl substituent on the phenothiazine (B1677639) ring. researchgate.nettandfonline.commdpi.com It catalyzes both the initial mono-2-sulfoxidation of thioridazine to mesoridazine (B118732) and the subsequent di-2-sulfoxidation of mesoridazine to sulforidazine (B28238) (thioridazine disulfone). nih.govtandfonline.com Research indicates that CYP2D6 is responsible for approximately 49% of mono-2-sulfoxidation and 64% of di-2-sulfoxidation. nih.gov The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to variations in metabolic rates among individuals, from poor to ultrarapid metabolizers. tandfonline.comnih.gov
CYP1A2 and CYP3A4 are the primary enzymes involved in 5-sulfoxidation (oxidation of the sulfur atom in the phenothiazine ring) and N-demethylation, contributing to 34-52% of these reactions. nih.govresearchgate.net While CYP3A4 also contributes to a lesser extent to the initial mono-2-sulfoxidation (around 22%), its role in the formation of the disulfone metabolite is secondary to CYP2D6. nih.gov
In contrast, CYP2C19 appears to have an insignificant role in the primary metabolic pathways of thioridazine, particularly in its N-demethylation, which distinguishes it from the metabolism of other phenothiazines like promazine (B1679182) and perazine. nih.govnih.gov
Table 1: Contribution of Cytochrome P450 Isoforms to Thioridazine Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Contribution | Secondary Enzyme(s) | Key Metabolite(s) |
| Mono-2-sulfoxidation | CYP2D6 | 49% nih.gov | CYP3A4 (22%) nih.gov | Mesoridazine |
| Di-2-sulfoxidation | CYP2D6 | 64% nih.gov | - | Sulforidazine (this compound) |
| 5-sulfoxidation | CYP1A2, CYP3A4 | 34-52% nih.gov | - | Thioridazine-5-sulfoxide |
| N-demethylation | CYP1A2, CYP3A4 | 34-52% nih.gov | CYP2C19 (insignificant) nih.gov | Northioridazine |
The flavin-containing monooxygenase (FMO) system is another class of enzymes involved in xenobiotic metabolism. wikipedia.org However, its role in thioridazine metabolism is distinct from that of the CYP450 system. FMOs are primarily responsible for the N-oxidation of thioridazine, leading to the formation of thioridazine-N-oxide. tandfonline.comtandfonline.com Studies using selective inactivation techniques have demonstrated this separation of functions; thermal inactivation of FMO in liver microsomes reduced the formation of thioridazine-N-oxide, whereas inactivation of CYP450 with specific antibodies decreased the production of sulfoxide (B87167) metabolites (mesoridazine and thioridazine-5-sulfoxide) but did not affect N-oxidation. tandfonline.com Therefore, the FMO system represents a parallel metabolic pathway for thioridazine and does not directly contribute to the sulfoxidation pathways that lead to the formation of this compound. tandfonline.com
The formation of this compound (sulforidazine) is the result of a two-step sulfoxidation process occurring at the thiomethyl group at position 2 of the phenothiazine structure. tandfonline.comnih.gov
Mono-2-sulfoxidation : The initial step involves the oxidation of thioridazine to its active metabolite, mesoridazine (thioridazine-2-sulfoxide). This reaction is predominantly catalyzed by the CYP2D6 enzyme. nih.govmdpi.com
Di-2-sulfoxidation : Mesoridazine is subsequently metabolized further through a second oxidation at the same sulfur atom, yielding sulforidazine (thioridazine-2-sulfone), the disulfone compound. tandfonline.comnih.gov This second oxidation step is also primarily mediated by CYP2D6. nih.govmdpi.com
This sequential oxidation pathway highlights the central role of CYP2D6 in producing the sulfoxidized metabolites of thioridazine. tandfonline.com A separate sulfoxidation pathway, catalyzed mainly by CYP1A2 and CYP3A4, occurs at the sulfur atom within the phenothiazine ring (position 5), forming thioridazine-5-sulfoxide. nih.govresearchgate.net This metabolite is not a precursor to this compound.
Stereoselective Biotransformation Pathways
Thioridazine is administered as a racemic mixture, meaning it consists of two enantiomers, (R)- and (S)-thioridazine. wikipedia.orgnih.gov The biotransformation of thioridazine is highly stereoselective, resulting in a complex mixture of enantiomeric and diastereoisomeric metabolites in the body. nih.govnih.gov
The metabolism of racemic thioridazine leads to metabolites with complex stereochemistry. The sulfoxidation of thioridazine at either position 2 or 5 introduces a new chiral center at the sulfur atom. nih.govresearchgate.net When the parent enantiomer (which is already chiral) is oxidized, it results in the formation of diastereoisomeric pairs of metabolites. nih.govresearchgate.net For instance, thioridazine-2-sulfoxide (mesoridazine) and thioridazine-5-sulfoxide each exist as two diastereoisomeric pairs, which can be separated chromatographically. nih.govresearchgate.net Studies analyzing plasma from patients treated with thioridazine reveal a large interindividual variability and a significant enantioselectivity in its metabolism, with different (R)/(S) ratios observed for the parent drug and each of its metabolites. nih.govnih.gov
The enzymatic processes involved in the formation of this compound exhibit a high degree of enantioselectivity. nih.gov This results in a non-racemic composition of the final disulfone metabolite in plasma. One study measuring the enantiomers of thioridazine and its metabolites in patient plasma found the (R)/(S) ratio for thioridazine-2-sulfone (sulforidazine) to be 4.10, indicating a clear preference in the metabolic pathway. nih.gov
Table 2: Enantiomeric Ratios of Thioridazine and its Metabolites in Human Plasma
| Compound | Mean (R)/(S) Ratio nih.gov |
| Thioridazine (THD) | 3.90 |
| Thioridazine 2-sulfoxide (FE) | 1.22 |
| Thioridazine 2-sulfoxide (SE) | 6.10 |
| Thioridazine 2-sulfone (Disulfone) | 4.10 |
| Thioridazine 5-sulfoxide (FE) | 0.09 |
| Thioridazine 5-sulfoxide (SE) | 28.0 |
Data from a patient treated with racemic thioridazine. nih.gov FE = Fast-Eluting diastereoisomer; SE = Slow-Eluting diastereoisomer.
Influence of Genetic Polymorphisms on this compound Formation
CYP2D6 Polymorphisms and Their Impact on Metabolite Ratios
The cytochrome P450 2D6 (CYP2D6) enzyme is fundamental to the metabolism of thioridazine. tandfonline.com It is the primary enzyme responsible for the mono-2- and di-2-sulfoxidation of thioridazine. tandfonline.comresearchgate.net The initial step involves the conversion of thioridazine to mesoridazine (thioridazine-2-sulfoxide), which is then further metabolized to sulforidazine (this compound). tandfonline.comnih.gov
Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in enzyme activity, categorizing individuals into different metabolizer phenotypes: poor, intermediate, normal, and ultrarapid metabolizers. nih.gov These variations directly influence the plasma concentrations of thioridazine and its metabolites. tandfonline.com
Poor Metabolizers (PMs): Individuals with two null alleles for CYP2D6 have reduced enzyme activity. tandfonline.com This can lead to elevated plasma levels of the parent drug, thioridazine, and a decreased ratio of metabolites like mesoridazine. nih.gov
Ultrarapid Metabolizers (UMs): These individuals possess multiple functional copies of the CYP2D6 gene, leading to increased enzyme activity. tandfonline.com A specific polymorphism, -1584C>G (rs1080985), has been associated with ultrarapid metabolism, where the -1584G allele is linked to higher protein expression. tandfonline.comnih.gov
Studies have shown that the ratio of mesoridazine to thioridazine in the plasma can serve as a marker for CYP2D6 activity. nih.govnih.gov In patients with two active CYP2D6 genes, those carrying the -1584G allele exhibited a lower thioridazine-to-mesoridazine ratio compared to those homozygous for the -1584C allele, suggesting increased CYP2D6 hydroxylation capacity. tandfonline.comnih.gov This indicates a more efficient conversion of thioridazine to mesoridazine, a direct precursor to this compound. Consequently, the sulforidazine/mesoridazine ratio has been proposed as a potentially more specific marker for CYP2D6 activity. researchgate.net
Table 1: Impact of CYP2D6 Polymorphisms on Thioridazine Metabolism
| CYP2D6 Phenotype | Enzyme Activity | Effect on Thioridazine Metabolism | Impact on Metabolite Ratios |
|---|---|---|---|
| Poor Metabolizer (PM) | Reduced | Decreased conversion of thioridazine to its metabolites. | Higher thioridazine levels, lower mesoridazine/thioridazine ratio. |
| Normal Metabolizer (NM) | Normal | Standard rate of thioridazine metabolism. | Balanced ratio of thioridazine and its metabolites. |
| Ultrarapid Metabolizer (UM) | Increased | Accelerated conversion of thioridazine to mesoridazine. | Lower thioridazine levels, higher mesoridazine/thioridazine ratio. |
In Vitro and In Vivo Metabolic Studies
The metabolic fate of thioridazine, leading to the formation of this compound, has been extensively studied using various models.
Microsomal Metabolism Investigations
In vitro studies using human liver microsomes have been instrumental in elucidating the specific enzymes involved in thioridazine metabolism. These investigations have confirmed that CYP2D6 is the primary enzyme catalyzing the di-2-sulfoxidation step that forms sulforidazine from mesoridazine. researchgate.net Experiments with cDNA-expressed human P450s have shown that CYP2D6 is responsible for approximately 64% of thioridazine di-2-sulfoxidation in the human liver. researchgate.net
Furthermore, studies on mouse liver microsomes have highlighted the role of both cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) systems. tandfonline.com Inactivation of P450 led to decreased formation of thioridazine-2-sulfoxide (mesoridazine), a necessary precursor for this compound. tandfonline.com Induction of P450 with phenobarbital (B1680315) resulted in increased formation of most metabolites. tandfonline.com
Animal Model Studies of Thioridazine Metabolism
Animal models have provided valuable insights into the in vivo metabolism of thioridazine.
Rat Models: Studies in male Wistar rats have shown that 2-sulfoxidation to mesoridazine is a major metabolic pathway. nih.gov Further investigations have demonstrated that this compound (sulforidazine) is more potent than the parent compound in certain biological activities. nih.gov However, studies on phenobarbital-induced rats suggested that P450-inducible enzymes might not play a major role in the biotransformation to the ring sulfoxide. nih.gov
Mouse Models: In mice, thioridazine has been shown to persist in the body for a considerable time. ebm-journal.org Pharmacokinetic studies in BALB/c mice established a human-equivalent dose and found that the drug accumulates in lung tissue. asm.org
It is important to note that significant interspecies differences in thioridazine metabolism exist, particularly concerning the activity of FMO enzymes, which can complicate the extrapolation of findings from animal models to humans.
Human Metabolic Profile Analysis and Metabolite Identification
Analysis of plasma and urine from patients treated with thioridazine has been crucial for identifying its various metabolites. Thioridazine is extensively metabolized in humans, with more than ten different metabolites identified. tandfonline.comtandfonline.com
The primary metabolic pathway involves the sulfoxidation of the side-chain to form mesoridazine, which is subsequently metabolized to this compound (sulforidazine). tandfonline.com Sulforidazine has been identified as a major metabolite in the plasma of individuals administered either thioridazine or mesoridazine. nih.gov
Chromatographic analyses of urine from patients have revealed the presence of several sulfoxide metabolites, including isomers of known compounds and lactam derivatives. tandfonline.com The identification of these various metabolites, including this compound, has been accomplished using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and mass spectrometry. nih.gov
Table 2: Key Metabolites of Thioridazine
| Compound Name | Abbreviation/Alternate Name | Role in Metabolism |
|---|---|---|
| Thioridazine | THD | Parent drug |
| Mesoridazine | Thioridazine-2-sulfoxide | Active metabolite, precursor to sulforidazine |
| This compound | Sulforidazine | Active metabolite formed from mesoridazine |
| Thioridazine-5-sulfoxide | Ring sulfoxide | Metabolite |
| Northioridazine | N-desmethylthioridazine | Metabolite |
Toxicological Considerations of Thioridazine Disulfone
Cardiotoxicity Potential of Thioridazine (B1682328) Disulfone
The primary safety concern associated with thioridazine has been its cardiotoxicity, specifically its potential to prolong the QTc interval and induce life-threatening arrhythmias. nih.govgpnotebook.com Research has sought to elucidate the relative contributions of its principal metabolites to this adverse effect.
Comparative studies have demonstrated that while thioridazine disulfone is not devoid of cardiac effects, its arrhythmogenic potential is significantly lower than that of other metabolites, particularly the ring sulfoxide (B87167), mesoridazine (B118732).
An experimental study in dogs investigated the cardiovascular effects of thioridazine and its major metabolites, including the side-chain sulfone (this compound) and the ring sulfoxide (mesoridazine). nih.gov The findings revealed that although all tested compounds, including this compound, caused an increase in the QRS and QTc intervals, only the ring sulfoxide metabolite induced ventricular arrhythmias and the dangerous polymorphic ventricular tachycardia known as "torsades de pointes". nih.gov In contrast, this compound did not precipitate these arrhythmias, suggesting a lower propensity for inducing severe cardiac events despite affecting cardiac repolarization. nih.gov The ring sulfoxide was identified as the most toxic metabolite in this model. nih.gov
| Compound | Effect on QRS/QTc Interval | Induction of Ventricular Arrhythmias ("torsades de pointes") |
|---|---|---|
| Thioridazine | Increased | Not Observed |
| This compound (Side-chain sulfone) | Increased | Not Observed |
| Mesoridazine (Ring sulfoxide) | Increased | Observed |
| Thioridazine side-chain sulfoxide | Increased | Not Observed |
Table 1. Comparative Cardiovascular Effects of Thioridazine and its Metabolites in an In Vivo Dog Model. nih.gov
Studies utilizing isolated organ systems have corroborated the findings from in vivo models, further defining the cardiotoxic profile of this compound. In a study using isolated perfused rat hearts, the cardiotoxic potential of thioridazine was compared with five of its metabolites, including thioridazine 2-sulfone (this compound). nih.gov
The parent drug, thioridazine, and its ring sulfoxide metabolite, mesoridazine, were shown to be arrhythmogenic at the concentrations tested. nih.gov However, thioridazine 2-sulfone, along with thioridazine disulfoxide and desmethylthioridazine 2-sulfoxide, were found to be not arrhythmogenic at a concentration of 15 microM. nih.gov This provides direct evidence from an isolated cardiac preparation that this compound has a markedly lower intrinsic arrhythmogenic capacity compared to its parent compound and the highly cardiotoxic mesoridazine metabolite. nih.gov
Neurological Implications of this compound
As a typical antipsychotic, thioridazine's mechanism of action involves the blockade of dopamine (B1211576) D2 receptors, which is also the source of its potential to cause medication-induced movement disorders, collectively known as extrapyramidal symptoms (EPS). nih.govwikipedia.org Given that this compound is a potent active metabolite, it is expected to contribute to the neurological effects of the parent drug. wikipedia.org
Thioridazine, as a low-potency phenothiazine (B1677639), has a lower incidence of inducing extrapyramidal symptoms compared to high-potency typical antipsychotics. nih.gov Nevertheless, the risk remains. EPS are caused by the blockade of dopamine in the basal ganglia and can manifest as a variety of movement disorders. nih.govnih.gov These include:
Dystonia: Involuntary and sustained muscle contractions leading to abnormal postures. webmd.comhealthline.com
Akathisia: A state of motor restlessness and an inability to remain still. webmd.comhealthline.com
Parkinsonism: Symptoms that mimic Parkinson's disease, such as tremor, rigidity, and slowness of movement (bradykinesia). webmd.comhealthline.com
Two of the most severe neurological implications of long-term or acute antipsychotic use are Neuroleptic Malignant Syndrome (NMS) and Tardive Dyskinesia (TD).
Neuroleptic Malignant Syndrome (NMS) is a rare but life-threatening reaction to dopamine-antagonist medications. webmd.comnih.govclevelandclinic.org It is characterized by hyperthermia, severe muscle rigidity, autonomic dysfunction, and altered mental status. litfl.comwikipedia.org The primary trigger is believed to be a sudden, significant reduction in central dopamine activity. nih.gov All neuroleptics, including thioridazine, carry a risk of inducing NMS. webmd.comnih.gov
Tardive Dyskinesia (TD) is a potentially irreversible movement disorder that can appear after long-term use of antipsychotic drugs. healthline.com It is characterized by involuntary, repetitive movements, most commonly affecting the facial muscles (e.g., lip-smacking, grimacing, tongue protrusion). webmd.comhealthline.com While the exact pathophysiology is still debated, it is thought to involve changes in dopamine receptor sensitivity following chronic blockade. healthline.com
There is no specific data isolating the role of this compound in causing NMS or TD. However, as these are class effects of dopamine receptor antagonists, the contribution of this active metabolite to the cumulative risk associated with thioridazine therapy is contextually implied.
Other Systemic Toxicity Profiles (Contextual from Thioridazine if metabolite specific data is limited)
Beyond its cardiac and neurological effects, the toxicological profile of thioridazine and its metabolites encompasses other systems. Specific research on the sulfone metabolite has provided some clarity on its effects.
Metabolic products of thioridazine, including thioridazine sulfone, were found to have a relatively slight effect on retinal enzymes in vivo and no evident toxic effect on the retina in a cat model. nih.gov This is noteworthy as pigmentary retinopathy is a known, unique adverse effect associated with high doses of the parent drug, thioridazine.
Ocular and Retinal Effects
Thioridazine therapy is well-documented to be associated with pigmentary retinopathy, a condition that can lead to significant visual impairment. specialty.visionretinalphysician.comreviewofophthalmology.com The development of this retinopathy is often linked to the duration and dosage of thioridazine administration. specialty.vision Symptoms can include blurred vision, brownish discoloration of vision, and difficulty with night vision. entokey.com The underlying mechanism is thought to involve the drug's accumulation in melanin-containing tissues of the eye, such as the retinal pigment epithelium (RPE). specialty.vision This accumulation can disrupt the normal function and structure of retinal cells. specialty.vision
While the parent drug, thioridazine, is strongly implicated in ocular toxicity, the specific role of its disulfone metabolite is less clear. However, one study noted that metabolic products of thioridazine, including thioridazine sulfone (disulfone), were found to have a relatively slight effect on retinal enzymes in vivo. nih.gov Furthermore, this study observed no evident toxic effect on the retina of cats from these metabolites. nih.gov This suggests that this compound may not be the primary contributor to the pronounced retinal toxicity seen with thioridazine treatment. The ocular and retinal effects are primarily attributed to the parent compound, and the direct causal link to this compound has not been definitively established.
Hepatic Injury Profiles
Drug-induced liver injury is a known, albeit rare, complication of thioridazine therapy. mdedge.comnih.gov The presentation of this hepatotoxicity can range from asymptomatic elevations in liver enzymes to more severe, clinically apparent liver injury. nih.gov The pattern of liver damage is often cholestatic, though hepatocellular patterns have also been observed. nih.gov The mechanism of injury is not fully understood but is thought to involve the production of toxic metabolic intermediates during the liver's processing of the drug. nih.gov
The specific contribution of this compound to these hepatic effects has not been extensively detailed in the available literature. Thioridazine is metabolized in the liver through processes like sulfoxidation, and it is plausible that its metabolites, including the disulfone, are involved in the subsequent hepatotoxicity. nih.gov However, the majority of clinical reports and mechanistic studies focus on the parent drug, thioridazine, as the causative agent of liver injury. mdedge.comnih.gov
Hematologic Abnormalities (e.g., Agranulocytosis)
Agranulocytosis, a severe and life-threatening reduction in white blood cells, is a rare but recognized adverse effect associated with thioridazine. uni-halle.denih.govnih.gov This condition significantly compromises the body's ability to fight infections. uni-halle.de The onset of thioridazine-associated agranulocytosis typically occurs within the initial weeks of therapy and is not believed to be related to the cumulative dose of the drug. nih.gov The proposed mechanism is a direct toxic effect on the bone marrow. nih.gov
As with other toxicities, the specific role of this compound in inducing agranulocytosis is not well-defined in scientific literature. The hematologic abnormalities are clinically attributed to the administration of thioridazine itself. nih.govnih.gov While metabolites are formed, their direct impact on bone marrow function has not been a primary focus of the research into this particular adverse effect.
Cellular Toxicity and Oxidative Stress Induction
The concept of oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, has been implicated in the pathophysiology of conditions for which thioridazine is prescribed, such as schizophrenia. frontiersin.org It is also considered a potential mechanism for some of the drug's toxic effects. nih.gov
Effects on Cell Viability and Antioxidant Defense Systems in Specific Cell Types
Research into the cellular effects of thioridazine has provided insights into its potential for inducing toxicity. One study examining the impact of thioridazine on normal human melanocytes demonstrated a concentration-dependent loss in cell viability. nih.gov In this study, increasing concentrations of thioridazine led to a corresponding decrease in the survival of these pigmented cells. nih.gov The EC50, the concentration at which the drug causes a 50% reduction in cell viability, was calculated to be 2.24 μM. nih.gov
This study also revealed that thioridazine induces oxidative stress in melanocytes. nih.gov The drug caused alterations in the cellular antioxidant defense system, indicating an overproduction of reactive oxygen species. nih.gov These findings in melanocytes, which are pigmented cells, may be relevant to the ocular and skin-related side effects of thioridazine, given the drug's affinity for melanin. nih.gov
Another study focusing on freshly isolated rat hepatocytes found that thioridazine increased the formation of reactive oxygen species, induced lipid peroxidation, and depleted cellular glutathione, a key antioxidant. nih.gov These findings suggest that oxidative stress is a significant mechanism of thioridazine-induced liver cell injury. nih.gov
It is important to note that these studies were conducted using the parent compound, thioridazine. The specific effects of this compound on cell viability and antioxidant defense systems have not been similarly detailed. While it is a major metabolite, its distinct cellular toxicity profile remains an area for further investigation.
Table 1: Effect of Thioridazine on Melanocyte Viability
| Thioridazine Concentration (μM) | Loss in Cell Viability (%) |
| 1.0 | 14.3 |
| 2.5 | 50.2 |
| 5.0 | 89.2 |
| 7.5 | 96.7 |
| 10.0 | 99.1 |
Data from a study on the effects of thioridazine on normal human melanocytes. nih.gov
Analytical and Bioanalytical Methodologies for Thioridazine Disulfone
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Thioridazine (B1682328) disulfone, allowing for its effective separation from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC has proven to be a robust and sensitive method for the quantification of Thioridazine disulfone (often referred to as sulforidazine (B28238) or thioridazine 2-sulfone in scientific literature) in biological fluids. A notable method involves a sequential achiral and chiral HPLC approach for the determination of the enantiomers of thioridazine and its metabolites, including this compound, in human plasma. This method demonstrates the capability to resolve and quantify these compounds, with a limit of quantitation for the (R)/(S) ratio of this compound set at 10 ng/ml. dea.govnih.gov
Another highly sensitive and specific HPLC assay has been developed for the quantification of sulforidazine in plasma. This method utilizes a narrow-bore nitrile column and ultraviolet detection, achieving a quantification limit of 1.0 ng/ml. The sample preparation for this method involves a multi-step liquid-liquid extraction procedure to isolate the analyte from plasma components. nih.govnih.gov
| Parameter | Method 1: Sequential Achiral and Chiral HPLC | Method 2: Sensitive HPLC Assay |
| Analyte | Thioridazine 2-sulfone (enantiomers) | Sulforidazine |
| Matrix | Human Plasma | Plasma |
| Column | Sequential Achiral and Chiral Columns | Narrow-bore nitrile column |
| Detection | Not specified | Ultraviolet (UV) |
| Quantification Limit | 10 ng/ml for (R)/(S) ratio | 1.0 ng/ml |
| Sample Preparation | Not specified in detail | Multi-step liquid-liquid extraction |
Gas Chromatography (GC)
Gas chromatography has also been employed for the analysis of thioridazine and its metabolites. Early research identified Thioridazine side-chain sulfone (sulforidazine) in human plasma using a combination of Thin-Layer Chromatography (TLC), GC, and mass spectrometry. nih.gov A gas-liquid chromatographic method with flame ionization detection (FID) has been developed for the detection of thioridazine and its major metabolites in human plasma, which would include the disulfone. nih.gov This method relies on repeated extraction and a programmed temperature profile to achieve accurate and reproducible results. nih.gov
While specific operational parameters for the GC analysis of solely this compound are not extensively detailed in the reviewed literature, the general approach for phenothiazine (B1677639) metabolites involves their extraction from biological matrices and subsequent separation on a capillary column with a suitable temperature program.
| Parameter | General GC Method for Thioridazine Metabolites |
| Analyte | Thioridazine and its major metabolites (including disulfone) |
| Matrix | Human Plasma |
| Detector | Flame Ionization Detection (FID) |
| Sample Preparation | Repeated extraction |
| Temperature Program | Utilized for separation |
Chiral Chromatography for Enantiomeric Resolution
The stereoisomers of this compound can exhibit different pharmacological activities, making their enantiomeric resolution a critical analytical task. Chiral chromatography, particularly chiral HPLC, is the primary technique for this purpose.
A successful chiral resolution of thioridazine-2-sulfone has been achieved using a CHIRALCEL OD-H column. This method employs a mobile phase consisting of hexane (B92381) and 2-propanol (90:10, v/v) with 0.1% diethylamine (B46881) (DEA) as an additive. This specific combination of a chiral stationary phase and a carefully optimized mobile phase allows for the effective separation of the enantiomers of this compound.
| Parameter | Chiral HPLC Method for this compound |
| Analyte | Thioridazine-2-sulfone enantiomers |
| Chiral Stationary Phase | CHIRALCEL OD-H |
| Mobile Phase | Hexane:2-propanol (90:10, v/v) + 0.1% DEA |
| Detection | Not specified |
Spectrometric Detection and Identification Methods
Spectrometric techniques are indispensable for the detection and structural confirmation of this compound, providing high sensitivity and detailed molecular information. Mass spectrometry and nuclear magnetic resonance spectroscopy are the key methods used.
Mass Spectrometry (MS, LC-MS, GC-MS, MS-MS)
Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS), is a powerful tool for the analysis of this compound.
LC-MS/MS methods have been developed for the simultaneous analysis of multiple antipsychotic drugs, including sulforidazine, in human plasma. These methods offer high throughput and sensitivity, with linearity ranges established for quantification. nih.gov Tandem mass spectrometry (MS-MS) provides enhanced specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For sulforidazine, specific MRM transitions are utilized for its unambiguous detection and quantification.
GC-MS has been used in the initial identification of Thioridazine side-chain sulfone in plasma. nih.gov The electron ionization (EI) mass spectra of phenothiazine derivatives often show characteristic fragmentation patterns that can be used for their identification.
| Technique | Application for this compound | Key Findings/Parameters |
| LC-MS/MS | Simultaneous quantification of sulforidazine in human plasma. | Linearity ranges established; utilizes specific MRM transitions for detection. |
| GC-MS | Identification of Thioridazine side-chain sulfone in plasma. | Used in conjunction with GC for initial identification. |
| MS-MS | Structural confirmation and specific detection. | Fragmentation likely involves side-chain cleavage and SO2 elimination from the sulfone group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Studies on the electrochemical synthesis of S-oxide metabolites of phenothiazines have utilized ¹H NMR to characterize the resulting sulfoxide (B87167) and sulfone products. The oxidation to a sulfone group leads to a significant downfield shift (de-shielding) of the aromatic protons in the ¹H NMR spectrum. nih.gov Similarly, research on the synthesis of phenothiazine sulfone derivatives has employed ¹H NMR and ¹³C NMR for structural characterization. researchgate.net
While specific, fully assigned ¹H and ¹³C NMR spectra for this compound were not found in the reviewed literature, the general chemical shift regions for protons and carbons in phenothiazine sulfones can be inferred from related compounds. The protons on the aromatic rings of the phenothiazine nucleus will be significantly affected by the electron-withdrawing sulfone group, leading to shifts in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons attached to the sulfone group and those in the aromatic rings will also exhibit characteristic chemical shifts.
| Technique | Application for this compound | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of oxidation. | Downfield shift of aromatic protons compared to the parent drug due to the electron-withdrawing sulfone group. |
| ¹³C NMR | Structural characterization. | Characteristic chemical shifts for carbons in the phenothiazine ring system and the piperidine (B6355638) side chain, influenced by the sulfone group. |
Method Validation and Regulatory Compliance
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical method is suitable for its intended purpose. For this compound, this validation is twofold: its detection and quantification as a specified impurity in pharmaceutical formulations and its measurement in biological matrices for pharmacokinetic and metabolic studies. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide stringent guidelines for these validation processes. tga.gov.augalaxypub.co
Detection and Quantification as a Specified Impurity in Pharmaceutical Formulations
This compound, also known as thioridazine 2-sulfone or sulforidazine, is a known metabolite and a potential degradation product of thioridazine. nih.govpharmaffiliates.com As such, it is classified as a specified impurity that must be monitored and controlled within pharmaceutical formulations of thioridazine. The development and validation of an analytical method to quantify this impurity are essential for ensuring the quality, safety, and efficacy of the drug product.
A common and robust technique for the analysis of impurities in pharmaceutical products is High-Performance Liquid Chromatography (HPLC). ijrpb.comnih.gov A specific and validated HPLC method for this compound would involve the following validation characteristics, in line with ICH guidelines:
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including the active pharmaceutical ingredient (API), other impurities, and excipients. This is typically demonstrated by the separation of the this compound peak from all other peaks in the chromatogram.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations that span the expected levels of the impurity.
Range: The specified range is derived from linearity studies and depends on the intended application. For an impurity, the range should typically extend from the reporting threshold to 120% of the specification limit.
Accuracy: The accuracy of the method is the closeness of the test results obtained by that method to the true value. This is often determined by spiking the drug product with known amounts of the impurity and calculating the percentage recovery.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ is a critical parameter.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A hypothetical validated HPLC method for the quantification of this compound as an impurity in a thioridazine tablet formulation is summarized in the interactive data table below.
| Validation Parameter | Acceptance Criteria (Typical) | Example Result |
|---|---|---|
| Specificity | Peak purity index > 0.99; No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from thioridazine and other impurities. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.99 | 0.9995 over a range of 0.05% to 0.5% of the nominal concentration of thioridazine. |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 102.3% for spiked samples at three concentration levels. |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0% | Repeatability: 1.2%; Intermediate Precision: 2.5%. |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify the impurity at or below the reporting threshold (e.g., 0.05%) | 0.03% of the nominal concentration of thioridazine. |
| Robustness | No significant change in results with minor variations in pH, mobile phase composition, flow rate, etc. | Results remained within system suitability limits with intentional small variations in method parameters. |
Quantification in Biological Matrices (Plasma, Brain, Tissue Samples)
The quantification of this compound in biological matrices is essential for understanding the pharmacokinetics and metabolism of thioridazine. Validated bioanalytical methods are required to provide reliable data for these studies. europa.eu High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations of metabolites often found in biological fluids and tissues. waters.com
A study detailing the determination of thioridazine and its metabolites in human plasma utilized a sequential achiral and chiral HPLC method. nih.gov This method was validated for the quantification of thioridazine 2-sulfone (disulfone). The limit of quantitation for the total (R) + (S) concentration of this compound was found to be 5 ng/ml. nih.gov For the determination of the (R)/(S) ratio, the limit was 10 ng/ml. nih.gov
The validation of a bioanalytical method for this compound in plasma, brain, or other tissue homogenates would include the following parameters as per regulatory guidelines: europa.eu
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ). europa.eu
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve should be generated for each analytical run.
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples with the response of unextracted standards.
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.
The following interactive data table summarizes the typical validation parameters for a bioanalytical method for the quantification of this compound in human plasma using LC-MS/MS.
| Validation Parameter | Acceptance Criteria (Typical) | Example Result for Plasma Assay |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 500 ng/mL with r² > 0.998. |
| Accuracy (% Bias) | Within ±15% of nominal values (±20% at LLOQ) | -5.2% to 8.5%. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1% - 7.8%; Inter-day: 4.5% - 9.2%. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision | 1 ng/mL. |
| Recovery | Consistent, precise, and reproducible | Mean extraction recovery of 85% with an RSD of < 10%. |
| Matrix Effect | Normalized matrix factor within acceptable limits (e.g., 0.85 - 1.15) | Matrix factor between 0.92 and 1.08, indicating minimal ion suppression or enhancement. |
| Stability | Deviation within ±15% of nominal concentration | Stable for 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C. |
The presence of this compound (sulforidazine) has been confirmed in post-mortem brain tissue of schizophrenic patients, indicating its ability to cross the blood-brain barrier. nih.gov The development of a validated method for its quantification in brain and other tissue homogenates would follow similar principles to the plasma assay, with careful consideration of the homogenization process and potential for increased matrix effects. nih.gov
Clinical and Therapeutic Research Perspectives of Thioridazine Disulfone
Role as a Pharmacologically Active Metabolite in Thioridazine (B1682328) Therapy
Thioridazine disulfone, known scientifically as sulforidazine (B28238), is a principal and pharmacologically active metabolite of the first-generation antipsychotic, thioridazine. wikipedia.orgbionity.com The therapeutic action of thioridazine is not solely attributable to the parent compound; its effects are significantly mediated by its metabolism into highly active derivatives, including mesoridazine (B118732) (the sulfoxide (B87167) metabolite) and sulforidazine (the disulfone metabolite). wikipedia.org Sulforidazine is formed through the further oxidation of mesoridazine. nih.gov
Table 1: Comparative Potency of Thioridazine and its Active Metabolites
| Compound | Role | Relative Potency |
| Thioridazine | Parent Drug | Baseline |
| Mesoridazine | Active Metabolite | More potent than Thioridazine |
| This compound (Sulforidazine) | Active Metabolite | More potent than Thioridazine |
Potential Therapeutic Applications of this compound (Hypothetical based on its activity)
Given that this compound (sulforidazine) is a more potent dopamine (B1211576) receptor antagonist than its parent compound, thioridazine, a hypothetical re-evaluation of its potential as a standalone antipsychotic agent is warranted. wikipedia.org Its increased potency could theoretically translate to effective antipsychotic action at lower equivalent doses, which might alter the side-effect profile. The established pharmacological activity of sulforidazine, which was potent enough for it to be marketed independently as an antipsychotic under brand names like Imagotan and Psychoson, supports the rationale for its reinvestigation using modern clinical trial methodologies. wikipedia.orgbionity.com
The parent compound, thioridazine, has been investigated for its anticancer properties, showing potential in various cancer models, including breast cancer and glioblastoma. nih.govnih.gov Phenothiazines, as a class, are known to exhibit activities that could be beneficial in oncology, such as reversing multi-drug resistance and inducing apoptosis (programmed cell death). nih.govnih.gov Based on this, it is plausible to hypothesize that this compound, as an active phenothiazine (B1677639) derivative, might also possess anticancer activity. Future research could explore whether it shares the apoptosis-inducing or P-glycoprotein-inhibiting properties of its parent compound, potentially offering a novel avenue for cancer chemotherapy research. nih.gov
There is a growing body of evidence demonstrating the antimicrobial properties of thioridazine, particularly against multidrug-resistant bacteria like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.goviiab.me The antimicrobial effects of phenothiazines are thought to involve mechanisms such as the inhibition of bacterial efflux pumps, which bacteria use to expel antibiotics. nih.gov As a structurally similar and pharmacologically active metabolite, this compound could hypothetically share these antimicrobial properties. Investigating its direct activity against resistant bacterial strains could be a valuable extension of the research into repurposing phenothiazines for infectious diseases. nih.gov
Pharmacokinetic-Pharmacodynamic Relationships in Clinical Settings
The relationship between the plasma concentrations of this compound (sulforidazine) and clinical outcomes is complex. Studies measuring the plasma levels of thioridazine and its active metabolites, mesoridazine and sulforidazine, have found wide variability in these concentrations among patients, even when administered the same dose. nih.gov
Research into the direct correlation between the plasma levels of these active substances and therapeutic improvement has yielded modest results. One study found only weak and not statistically significant correlations between the plasma concentration of the parent drug or its metabolites and the degree of improvement in psychosis symptoms. nih.gov Interestingly, this study provided suggestive evidence that patients with the highest plasma levels of the drug and its metabolites did not necessarily have the best clinical outcomes, indicating that higher concentrations may not be more effective and could potentially be excessive. nih.gov
In contrast, a more direct relationship has been observed between plasma concentrations and side effects. Significant correlations were found between higher plasma levels of thioridazine and its metabolites and the incidence of anticholinergic side effects such as dry mouth and blurred vision. nih.gov This suggests that monitoring the levels of metabolites like this compound could be more valuable for managing tolerability and minimizing adverse effects than for predicting therapeutic efficacy. nih.govnih.gov
Table 2: Factors Influencing this compound Levels and Clinical Correlation
| Factor | Description | Impact on Clinical Outcome |
| Inter-patient Variability | Significant differences in plasma concentrations of thioridazine and its metabolites among patients on the same dose. nih.gov | Complicates prediction of therapeutic response based on dose alone. |
| Correlation with Efficacy | Modest and not statistically significant correlation between metabolite levels and improvement in psychosis. nih.gov | High plasma levels do not necessarily predict better therapeutic outcomes. nih.gov |
| Correlation with Side Effects | Significant correlation between higher plasma concentrations and increased incidence of adverse effects (e.g., dry mouth). nih.gov | Monitoring metabolite levels may help in managing tolerability. |
Association with Observed Adverse Events
Research into the adverse events associated with thioridazine and its metabolites has primarily focused on cardiotoxicity, with particular attention to effects on the QT interval and the potential for arrhythmias. While the parent compound, thioridazine, and its major metabolites like mesoridazine (thioridazine side chain sulfoxide) and the ring sulfoxide (thioridazine 5-sulfoxide) have been more extensively studied, investigations have also included this compound.
In comparative studies, the cardiotoxic potential of various thioridazine metabolites has been assessed. One key area of investigation is the arrhythmogenic properties of these compounds. Research using isolated perfused rat hearts has provided specific insights into the effects of this compound. In these experimental models, this compound was perfused at a concentration of 15 microM. nih.gov The findings from this research indicated that, at this specific concentration, this compound was not arrhythmogenic. nih.gov This contrasts with findings for other metabolites, such as thioridazine 5-sulfoxide, which was found to be arrhythmogenic at the same concentration. nih.gov
The primary adverse event associated with thioridazine and some of its metabolites is the prolongation of the QTc interval, which can lead to potentially fatal ventricular arrhythmias such as Torsades de pointes. nih.govdrugs.com Experimental studies in animal models have shown that while thioridazine and its ring sulfoxide metabolite can induce profound changes in cardiac output, blood pressure, and lead to ventricular arrhythmias, other metabolites have different profiles. nih.gov
The following table summarizes the key research findings regarding the arrhythmogenic potential of this compound from the available literature.
| Compound | Concentration | Experimental Model | Observed Effect | Citation |
| This compound | 15 microM | Isolated perfused rat heart | Not arrhythmogenic | nih.gov |
It is important to note that the available research specifically on the adverse events of this compound is limited in comparison to the parent drug and its more pharmacologically active metabolites.
Drug Drug Interactions and Pharmacokinetic Modulations Involving Thioridazine Disulfone
Cytochrome P450 Enzyme Inhibition and Induction Effects on Metabolite Levels
The formation of thioridazine (B1682328) disulfone (sulforidazine) from its precursor, thioridazine, is a critical step in its metabolism and is heavily reliant on the activity of specific cytochrome P450 enzymes. Thioridazine is extensively metabolized in the liver, with the S-oxidation of its side chain being a primary pathway. This process leads to the formation of mesoridazine (B118732) (thioridazine 2-sulfoxide), which is subsequently oxidized to sulforidazine (B28238) (thioridazine 2-sulfone) medscape.com.
The key enzyme responsible for the di-2-sulfoxidation of thioridazine to sulforidazine is CYP2D6 webmd.comnih.gov. Consequently, the levels of sulforidazine are susceptible to significant alterations when co-administered with drugs that either inhibit or induce this particular enzyme.
Conversely, inducers of CYP2D6 could theoretically increase the rate of conversion of thioridazine to sulforidazine, potentially leading to higher concentrations of the metabolite. However, clinically significant inducers of CYP2D6 are less common than inhibitors.
| CYP Enzyme | Role in Sulforidazine Formation | Effect of Inhibition | Effect of Induction | Examples of Interacting Drugs |
|---|---|---|---|---|
| CYP2D6 | Primary enzyme for di-2-sulfoxidation of thioridazine to sulforidazine. webmd.comnih.gov | Decreased formation of sulforidazine from thioridazine, but overall increase in plasma concentrations of thioridazine and its metabolites due to decreased clearance of the parent drug. drugs.com | Potential for increased formation of sulforidazine. | Inhibitors: Fluoxetine, Paroxetine, Bupropion drugs.com |
| CYP1A2 | Involved in other metabolic pathways of thioridazine (5-sulfoxidation). webmd.comnih.gov | Shunting of metabolism towards other pathways, potentially altering sulforidazine levels indirectly. Co-inhibition with other CYPs can lead to significant increases in sulforidazine levels. nih.gov | Potential to alter the overall metabolic ratio of thioridazine metabolites. | Inhibitors: Fluvoxamine nih.gov |
| CYP3A4 | Involved in other metabolic pathways of thioridazine (5-sulfoxidation and N-demethylation). webmd.comnih.gov | Similar to CYP1A2, inhibition can indirectly affect sulforidazine concentrations. | Potential to alter the overall metabolic ratio of thioridazine metabolites. | Inhibitors: Ketoconazole, Ritonavir |
Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs)
The co-administration of thioridazine with SSRIs warrants significant caution due to the potential for clinically significant pharmacokinetic interactions. Several SSRIs are potent inhibitors of CYP2D6, the primary enzyme responsible for the formation of sulforidazine nih.gov.
Fluoxetine: As a potent inhibitor of CYP2D6, fluoxetine can dramatically increase the plasma concentrations of thioridazine and its metabolites. Studies have shown that co-administration can lead to a substantial increase in the levels of thioridazine, mesoridazine, and sulforidazine nih.gov.
Fluvoxamine: This SSRI is a strong inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4. Its co-administration with thioridazine has been demonstrated to cause a threefold increase in the plasma concentrations of thioridazine, mesoridazine, and sulforidazine nih.gov. This interaction is likely due to the inhibition of multiple metabolic pathways of thioridazine.
Paroxetine: Similar to fluoxetine, paroxetine is a potent inhibitor of CYP2D6 and can lead to elevated levels of thioridazine and its metabolites drugs.com.
Sertraline: In contrast to the aforementioned SSRIs, sertraline appears to have a lesser impact on thioridazine pharmacokinetics. While in vitro studies suggested some inhibitory effect, in vivo studies have indicated that co-administration with sertraline may even have a tendency to decrease thioridazine concentrations nih.gov.
Citalopram and Escitalopram: These SSRIs are considered to be weaker inhibitors of CYP2D6 compared to fluoxetine and paroxetine, and therefore, the risk of a significant pharmacokinetic interaction with thioridazine is lower, but still warrants monitoring smartcarebhcs.org.
| SSRI | Mechanism of Interaction | Effect on Sulforidazine Levels |
|---|---|---|
| Fluoxetine | Potent inhibition of CYP2D6. nih.gov | Significant increase. nih.gov |
| Fluvoxamine | Potent inhibition of CYP1A2 and moderate inhibition of CYP2C19 and CYP3A4. nih.gov | Significant increase (threefold). nih.gov |
| Paroxetine | Potent inhibition of CYP2D6. drugs.com | Significant increase. drugs.com |
| Sertraline | Weak in vivo effect; may have a tendency to decrease thioridazine levels. nih.gov | Minimal to no increase; potential for decrease. nih.gov |
| Citalopram/Escitalopram | Weak inhibition of CYP2D6. smartcarebhcs.org | Lower risk of significant increase compared to other SSRIs. smartcarebhcs.org |
Distribution Interactions and Tissue Accumulation Profiles
Thioridazine and its metabolites, including sulforidazine, are lipophilic compounds that exhibit a high volume of distribution, leading to extensive tissue uptake if-pan.krakow.pl. Post-mortem studies in schizophrenic patients have demonstrated that thioridazine and its major metabolites, including sulforidazine, accumulate in the brain at predictable rates nih.gov. These compounds were found to be evenly distributed throughout various regions of the brain nih.gov.
The concentration of thioridazine in the brain can be up to five times higher than in the plasma, and this accumulation is also observed for its metabolites nih.gov. This is of clinical importance as sulforidazine is a pharmacologically active metabolite with potent dopamine (B1211576) receptor blocking properties, potentially more so than the parent drug nih.gov.
Distribution interactions can occur when thioridazine is co-administered with other drugs that have a high affinity for the same tissue binding sites or that alter the pH of subcellular compartments like lysosomes, where basic drugs can become trapped if-pan.krakow.pl. For example, an in vivo study demonstrated that fluoxetine could alter the tissue distribution of thioridazine, increasing its concentration in the heart and brain if-pan.krakow.pl. While this study focused on the parent drug, it is plausible that the distribution of sulforidazine could be similarly affected.
Co-administration with QTc-Prolonging Agents
A significant and potentially life-threatening aspect of thioridazine and its metabolites is their ability to prolong the QTc interval of the electrocardiogram (ECG) drugs.comnih.gov. This effect is dose-dependent and can lead to serious ventricular arrhythmias, such as Torsades de Pointes (TdP), and sudden cardiac death nih.govresearchgate.net.
The co-administration of thioridazine with other drugs that also prolong the QTc interval is contraindicated nih.gov. The additive effect on QTc prolongation significantly increases the risk of cardiac arrhythmias tewv.nhs.uk. A wide range of medications can prolong the QTc interval, and it is crucial to avoid their concurrent use with thioridazine.
| Drug Class | Examples | Interaction with Thioridazine/Sulforidazine |
|---|---|---|
| Antiarrhythmics (Class IA and III) | Quinidine, Procainamide, Amiodarone, Sotalol | Additive QTc prolongation, increased risk of TdP. Co-administration is contraindicated. |
| Antipsychotics | Ziprasidone, Haloperidol, Quetiapine | Additive QTc prolongation. Concurrent use should be avoided. researchgate.net |
| Antidepressants (Tricyclics and some SSRIs) | Amitriptyline, Citalopram, Escitalopram | Additive QTc prolongation. researchgate.net |
| Antibiotics (Macrolides and Fluoroquinolones) | Erythromycin, Clarithromycin, Moxifloxacin | Additive QTc prolongation. |
| Antifungals (Azoles) | Ketoconazole, Fluconazole | Additive QTc prolongation and potential for pharmacokinetic interaction through CYP3A4 inhibition. |
Future Directions and Research Gaps
Comprehensive Elucidation of Specific Mechanisms of Action for Thioridazine (B1682328) Disulfone
Currently, there is no published data on the mechanism of action for thioridazine disulfone. Future research is required to determine if this compound possesses any biological activity.
Dedicated Preclinical and Clinical Investigations of this compound as an Independent Agent
No preclinical or clinical studies have been conducted on isolated this compound. Its role, if any, in the therapeutic effects or adverse reactions associated with thioridazine therapy is unknown.
Development of Advanced Analytical Techniques for Trace Analysis and Stereoisomer Separation
While analytical methods exist for thioridazine and its main metabolites, techniques specifically validated for the sensitive detection and separation of this compound are not described in the available literature. Research is needed to develop and validate high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods capable of quantifying trace levels of this compound in biological matrices. Given that thioridazine is a racemic compound, it is crucial for these methods to be capable of stereoisomer separation to investigate potential stereoselectivity in its formation and effects. pharmaffiliates.com
Pharmacogenomic Studies and Personalized Medicine Approaches to Metabolite Profiling
The metabolism of thioridazine to its primary active metabolites is heavily influenced by the pharmacogenetics of the CYP2D6 enzyme. nih.govdrugbank.com However, the metabolic pathway leading to the formation of this compound has not been characterized.
Future pharmacogenomic studies should aim to identify the specific enzymes responsible for the formation of this disulfone metabolite. Understanding the genetic variants that may influence its production could help in developing personalized medicine approaches. By creating a complete metabolite profile, clinicians could potentially correlate the presence and concentration of specific metabolites like this compound with therapeutic outcomes or adverse events, leading to more tailored treatment strategies for patients.
Structural Analog Development Based on this compound Scaffolding
The exploration of drug metabolites as templates for the design of new chemical entities is a recognized strategy in medicinal chemistry. These metabolites often possess improved pharmacokinetic profiles or unique pharmacological activities compared to the parent drug. This compound, a significant metabolite of the antipsychotic drug thioridazine, presents an intriguing yet largely unexplored scaffold for the development of novel structural analogs.
Thioridazine is metabolized in the body to several active metabolites, including mesoridazine (B118732) (thioridazine 2-sulfoxide) and sulforidazine (B28238) (thioridazine 2-sulfone) wikipedia.orgnih.gov. Sulforidazine is, in fact, considered to be more potent than its parent compound, thioridazine, and its pharmacological effects are thought to be significantly influenced by its metabolism into sulforidazine and mesoridazine wikipedia.org. Despite the established biological activity of this compound (sulforidazine), a comprehensive investigation into its potential as a foundational structure for the development of new therapeutic agents appears to be a notable research gap.
Current research on thioridazine derivatives has predominantly focused on modifications of the parent thioridazine molecule. These efforts have led to the discovery of analogs with novel activities, such as Pim-1 kinase inhibition rsc.org. However, the systematic exploration of the chemical space around the this compound scaffold remains an untapped area of research. The synthesis of sulforidazine has been described, providing a potential starting point for the creation of new derivatives wikipedia.org.
The development of structural analogs based on the this compound scaffold could offer several potential advantages. The sulfone group, being a strong electron-withdrawing group, can significantly alter the electronic distribution of the phenothiazine (B1677639) ring system, potentially leading to altered receptor binding affinities and selectivities. Furthermore, the established metabolic stability of the sulfone moiety might translate to improved pharmacokinetic properties in newly designed analogs.
Future research in this area could involve the systematic modification of various parts of the this compound molecule. For instance, alterations to the piperidine (B6355638) side chain, including changes in the N-methyl group and the ethyl linker, could be explored to modulate potency and selectivity for various receptors. Additionally, substitutions on the phenothiazine ring, beyond the existing sulfone group, could be investigated to fine-tune the pharmacological profile. Such studies would be instrumental in unlocking the therapeutic potential of this underexplored chemical scaffold.
Q & A
Q. What analytical methods are recommended for quantifying thioridazine disulfone and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) with UV detection is widely used due to the compound's molar absorptivity at 254 nm (>18.2 m·M⁻¹·cm⁻¹). Mobile phases with methanol and methylamine optimize retention times and resolution for metabolites like thioridazine-2-sulfone and thioridazine-5-sulfoxide. Adjusting solvent strength (methanol content) and amine modifiers can reduce adsorption on silica gel columns, improving peak symmetry .
Q. How should sample preparation be optimized for detecting this compound in plasma or serum?
Use liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from biological matrices. For low-volume samples (0.5–1 mL), ensure pH adjustment to enhance recovery. Validate methods with spiked controls to account for matrix effects, as thioridazine metabolites exhibit variable hydrophilicity and protein-binding affinity .
Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?
Thioridazine undergoes hepatic oxidation to form sulfone (thioridazine-2-sulfone) and sulfoxide metabolites (e.g., thioridazine-5-sulfoxide). In vitro studies using microsomal enzymes or hepatocyte models should control for CYP2D6 activity, which affects metabolite ratios. Co-administration of CYP inhibitors/inducers may alter pharmacokinetic profiles .
Advanced Research Questions
Q. How does this compound modulate the PI3K/Akt/mTOR pathway in cancer cells, and what experimental models validate this?
this compound inhibits phosphorylation of Akt, 4E-BP1, and p70S6K, key nodes in the PI3K/Akt/mTOR cascade. Use cervical (HeLa) or endometrial cancer cell lines treated with 20 µM thioridazine for 24 hours to observe apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting for pathway markers. Compare with cisplatin to differentiate mechanism-specific effects .
Q. What strategies resolve contradictions in reported cytotoxic effects of this compound across cell types?
Discrepancies in IC₅₀ values may arise from cell-specific expression of dopamine receptors or melanin-binding affinity. Design dose-response assays across multiple lines (e.g., SW480 colon cancer vs. neuronal cells) with controls for melanin content. Include transcriptomic profiling to identify resistance markers (e.g., BCL2, CCND1) .
Q. How can pharmacokinetic modeling address the variable half-life (6–40 hours) of this compound in humans?
Develop compartmental models incorporating hepatic clearance (CYP2D6 polymorphism) and tissue distribution (e.g., uveal pigment binding). Use population pharmacokinetics to analyze plasma concentration-time data from clinical trials, adjusting for covariates like age and renal function .
Q. What in vitro models best recapitulate this compound-induced cardiotoxicity?
Isolated rabbit papillary muscle preparations or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can model action potential prolongation. Measure QT interval changes using patch-clamp electrophysiology and validate with computational models of hERG channel inhibition .
Methodological Considerations
- Data Validation : Cross-reference HPLC results with LC-MS/MS for metabolite confirmation, especially in complex matrices .
- Controlled Experiments : Include vehicle controls and metabolic inhibitors (e.g., quinidine for CYP2D6) to isolate thioridazine-specific effects .
- Ethical Compliance : For in vivo studies, adhere to guidelines for antipsychotic use in dementia models, noting contraindications in patients with CNS depression or cardiovascular disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
